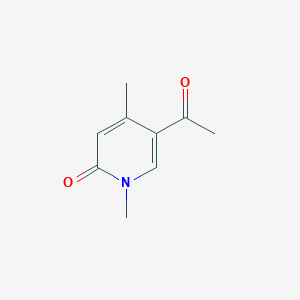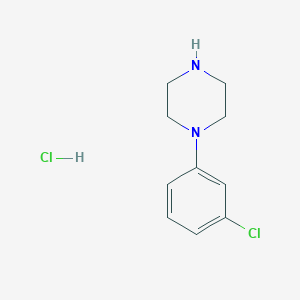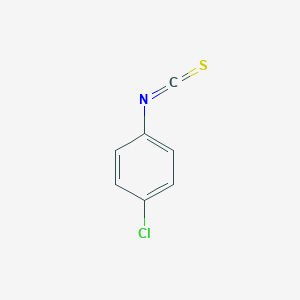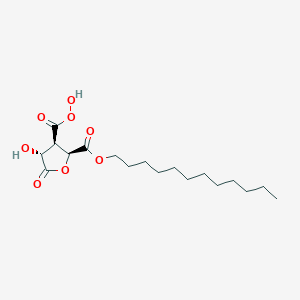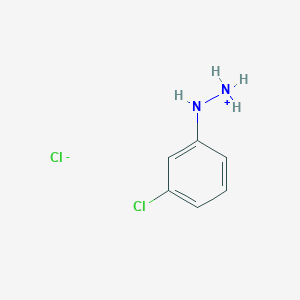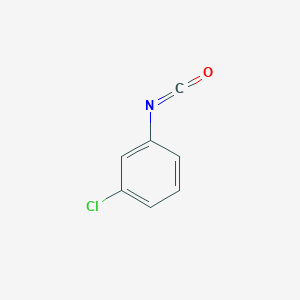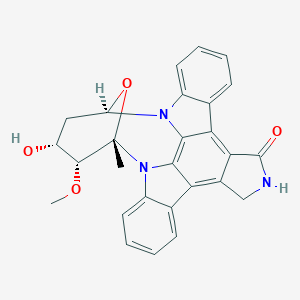
4'-Demethylamino-4'-hydroxystaurosporine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Demethylamino-4'-hydroxystaurosporine, also known as staurosporine analog, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus. The purpose of
Applications De Recherche Scientifique
Inhibition of Protein Kinase C
4'-Demethylamino-4'-hydroxystaurosporine, also known as RK-286C, has been identified as an inhibitor of protein kinase C (PKC). This compound inhibits the morphological change of K562 cells, a type of human chronic erythroleukemia cell, induced by phorbol 12,13-dibutylate. Additionally, it inhibits PKC activity in vitro and prevents the aggregation of rabbit platelets induced by collagen and arachidonic acid (Osada et al., 1990).
Isolation and Physico-Chemical Properties
The isolation and characterization of 4'-Demethylamino-4'-hydroxystaurosporine have been studied. It is produced by Streptomyces sp. RK-286 and was purified using solvent extraction, silica gel chromatography, and preparative HPLC. Spectrometric analysis confirmed its structure (Takahashi et al., 1990).
Novel Analogues and Antiproliferative Effects
Several novel staurosporine analogues, including 4'-Demethylamino-4'-hydroxystaurosporine, have been isolated from marine organisms. These compounds have shown potent antiproliferative activities against human leukemia cell lines, with 3-hydroxystaurosporine being the most potent. The study suggests that alterations in the molecule can significantly impact its antiproliferative properties (Schupp et al., 2001).
Involvement in Cell Cycle Inhibition
4'-Demethylamino-4'-hydroxystaurosporine (also known as UCN-01) exhibits properties of cell cycle inhibition. It has been investigated in clinical trials for its potential as an antitumor agent, especially in combination with other chemotherapeutic agents. Studies have shown that it can abrogate S-phase checkpoints and potentiate the cytotoxicity of certain drugs in cancer cell lines, suggesting its utility in enhancing chemotherapeutic effectiveness (Li et al., 2010).
Interaction with Human α1-Acid Glycoprotein
Research has shown that UCN-01 binds extraordinarily to human α1-acid glycoprotein (hAGP), affecting its pharmacokinetic behavior. The study identified key residues responsible for this high-affinity binding, which is significant in understanding the drug's behavior in clinical settings (Katsuki et al., 2005).
Apoptosis Induction in Cancer Cells
UCN-01 has been found to induce apoptosis in human colon carcinoma and leukemia cells independently of p53, a tumor suppressor protein. This property makes it a potent apoptosis inducer even in cell lines resistant to apoptosis and lacking functional p53, highlighting its potential in cancer treatment (Shao et al., 1997).
Propriétés
Numéro CAS |
126572-73-4 |
|---|---|
Nom du produit |
4'-Demethylamino-4'-hydroxystaurosporine |
Formule moléculaire |
C27H23N3O4 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S,3R,4R,6R)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C27H23N3O4/c1-27-25(33-2)18(31)11-19(34-27)29-16-9-5-3-7-13(16)21-22-15(12-28-26(22)32)20-14-8-4-6-10-17(14)30(27)24(20)23(21)29/h3-10,18-19,25,31H,11-12H2,1-2H3,(H,28,32)/t18-,19-,25-,27+/m1/s1 |
Clé InChI |
OSJFVOAURBIGTC-IFGWQFMBSA-N |
SMILES isomérique |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |
SMILES canonique |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC |
Synonymes |
4'-demethylamino-4'-hydroxy-staurosporine 4'-demethylamino-4'-hydroxystaurosporine RK 286C RK-286C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




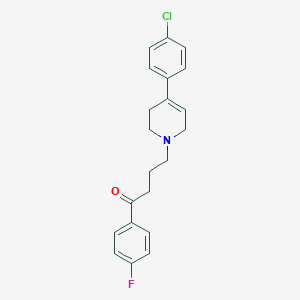
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)
